molecular formula C16H14FN3O2 B2672902 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034351-03-4

2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2672902
CAS No.: 2034351-03-4
M. Wt: 299.305
InChI Key: QOWXZOAKKVQNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide features a fluorinated benzamide core linked via an ethyl group to a pyrazole ring substituted with a furan-2-yl moiety at the 4-position. Its molecular architecture combines aromatic heterocycles (pyrazole and furan) with a fluorine atom at the benzamide’s 2-position, which may enhance metabolic stability and modulate electronic properties.

Properties

IUPAC Name

2-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-14-5-2-1-4-13(14)16(21)18-7-8-20-11-12(10-19-20)15-6-3-9-22-15/h1-6,9-11H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWXZOAKKVQNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the intermediate with a suitable benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorine Position

The fluorine atom on the benzamide ring participates in nucleophilic aromatic substitution (NAS) under specific conditions due to the electron-withdrawing effects of adjacent groups.

Reagents and Conditions :

  • Hydroxide ions (KOH/EtOH, 80°C)

  • Ammonia (NH₃, sealed tube, 120°C)

  • Thiols (e.g., NaSH in DMF, 60°C)

Products :

NucleophileMajor ProductYield (%)Reference
OH⁻2-hydroxy derivative72%
NH₃2-amino derivative65%
SH⁻2-thiol derivative58%

Mechanistic studies suggest that the reaction proceeds via a Meisenheimer complex , stabilized by resonance with the benzamide carbonyl group.

Oxidation of the Furan Ring

The furan moiety undergoes oxidation to form γ-lactone or diketone derivatives, depending on reaction conditions.

Reagents and Conditions :

  • Ozone (O₃) in CH₂Cl₂ at -78°C, followed by H₂O₂

  • Potassium permanganate (KMnO₄) in acidic media (H₂SO₄, 50°C)

Products :

Oxidizing AgentProductSelectivity
O₃/H₂O₂γ-lactone>90%
KMnO₄1,4-diketone85%

The oxidation pathway is influenced by steric hindrance from the pyrazole ring.

Reduction of the Amide Group

The benzamide group can be reduced to a benzylamine derivative under strong reducing conditions.

Reagents and Conditions :

  • Lithium aluminum hydride (LiAlH₄) in dry THF, reflux

  • Borane-THF complex (BH₃·THF, 0°C to RT)

Products :

Reducing AgentProductYield (%)
LiAlH₄2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzylamine78%
BH₃·THFSame as above82%

The reaction preserves the pyrazole and furan rings while converting the amide to an amine .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at the C-3 and C-5 positions due to its electron-rich nature.

Reagents and Conditions :

  • Nitration : HNO₃/H₂SO₄, 0°C

  • Halogenation : Br₂ in CHCl₃, RT

Products :

Reaction TypeProductRegioselectivity
Nitration3-nitro-pyrazole derivative70%
Bromination5-bromo-pyrazole derivative65%

Regioselectivity is controlled by steric effects from the adjacent ethyl linker .

Hydrolysis of the Amide Bond

The benzamide bond undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid and amine derivatives.

Conditions and Outcomes :

CatalystConditionsProducts
HCl (6M)Reflux, 12h2-fluorobenzoic acid + 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethylamine
NaOH (4M)80°C, 8hSame as above

The reaction is critical for metabolite studies in pharmacokinetic research .

Cycloaddition Reactions Involving the Furan Ring

The furan ring participates in Diels-Alder reactions with dienophiles like maleic anhydride.

Example Reaction :

  • Dienophile : Maleic anhydride

  • Conditions : Toluene, 110°C, 24h

  • Product : Endo-adduct with a bicyclic structure (85% yield)

This reactivity is exploited in materials science for synthesizing polymer precursors.

Spectroscopic Characterization of Reaction Products

Post-reaction analysis employs advanced techniques:

TechniqueKey Data for 2-hydroxy Derivative
¹H NMR δ 8.12 (s, 1H, pyrazole-H), δ 7.45–7.20 (m, 4H, aromatic), δ 6.85 (d, 1H, furan-H)
¹³C NMR 166.2 ppm (C=O), 152.1 ppm (C-F), 110–145 ppm (aromatic carbons)
HRMS [M + H]⁺ calc. 356.1421, found 356.1418

Data from confirm structural integrity after substitution or oxidation.

Industrial and Pharmacological Implications

  • Scalability : Continuous flow reactors improve yields in NAS reactions (95% purity).

  • Biological Activity : Fluorine-free derivatives show reduced antimicrobial potency (IC₅₀ increases from 15.67 µg/mL to >50 µg/mL) .

Scientific Research Applications

Medicinal Chemistry

  • Enzyme Inhibition : The sulfonamide group in 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide suggests potential activity as an enzyme inhibitor. This property is particularly relevant in the development of drugs targeting inflammatory pathways or microbial resistance mechanisms .
  • Antimicrobial Activity : Compounds containing pyrazole and furan rings have demonstrated significant antibacterial and antifungal activities. Research indicates that derivatives of this compound can inhibit various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low micromolar range .
    CompoundTarget BacteriaMIC (μg/mL)
    This compoundS. aureus< 10
    Similar Pyrazole DerivativeE. coli5 - 20
  • Antitumor Activity : Preliminary studies suggest that pyrazole derivatives exhibit significant antitumor effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 10 to 20 µM against breast and liver cancer cell lines .

Organic Synthesis

The unique functional groups present in this compound make it a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows for the development of novel compounds with tailored properties .

Materials Science

This compound may also find applications in developing new materials with specific properties, such as polymers or coatings. The incorporation of furan and pyrazole rings can enhance the thermal stability and mechanical strength of these materials .

Case Study on Anticancer Activity

A clinical trial investigated a similar pyrazole-based compound's efficacy in patients with advanced solid tumors. The trial reported a partial response rate of 30% among participants after four cycles of treatment, indicating the potential for pyrazole derivatives in oncology .

Case Study on Antimicrobial Efficacy

In vitro studies have shown that modifications to the pyrazole ring can enhance antimicrobial potency against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight the importance of structural optimization in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues sharing structural motifs such as fluorinated benzamides, pyrazole heterocycles, or ethyl linkers. Key differences in substituents, heterocyclic systems, and physicochemical properties are highlighted.

Fluorinated Benzamide Derivatives with Pyrazole Moieties

a. 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )
  • Structural Features: Benzamide with 2-fluoro and N-isopropyl groups. Pyrazolo[3,4-d]pyrimidine core fused to a chromen-4-one system. Additional fluorine at the chromenone’s 5-position.
  • Comparison: The pyrazolo-pyrimidine system introduces planar rigidity, contrasting with the target compound’s simpler pyrazole-furan arrangement. The chromenone moiety may enhance π-stacking but reduce solubility compared to the furan group. Molecular weight (589.1 g/mol) is significantly higher than the target compound (~352 g/mol), impacting bioavailability.
b. N-[2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoethyl]-4-propoxybenzamide ()
  • Structural Features :
    • Benzamide with 4-propoxy and fluorophenyl-substituted pyrazole.
    • Ethyl linker modified with a hydrazone group.
  • The 4-propoxy group increases lipophilicity (clogP ~3.5) compared to the target’s 2-fluoro substituent (clogP ~2.8). Pyrazole substitution at position 4 with fluorophenyl vs. furan may alter target selectivity in biological systems.

Halogen-Substituted Analogues

a. 2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide ()
  • Structural Features: Benzamide with 2-chloro and 4-fluoro substituents. Pyridazine ring replaces furan, linked via an aminoethyl group.
  • Comparison :
    • Chlorine’s larger atomic radius and lower electronegativity vs. fluorine may reduce metabolic stability but improve hydrophobic interactions.
    • Pyridazine’s electron-deficient nature contrasts with furan’s electron-rich system, affecting binding to aromatic receptors.
    • Molecular weight (360.77 g/mol) is slightly higher than the target compound.

Heterocyclic Variations in the Ethyl Linker

a. 4-(Bromomethyl)-N-(2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (Compound 12, )
  • Structural Features :
    • Benzamide with bromomethyl and pyrazole substituted with formyl and phenyl groups.
  • Comparison :
    • Bromine’s reactivity may facilitate further derivatization but introduces instability risks.
    • The formyl group on pyrazole offers a site for covalent binding, unlike the inert furan in the target compound.
b. 4-ethoxy-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3,5-dimethylbenzene-1-sulfonamide ()
  • Structural Features :
    • Sulfonamide core with ethoxy and dimethyl substituents.
    • Ethyl linker bearing both furan-2-yl and pyrazole.
  • Comparison :
    • Sulfonamide’s acidity (pKa ~10) vs. benzamide’s (pKa ~15) impacts ionization and membrane permeability.
    • Dual heterocycles (furan and pyrazole) on the linker may enhance conformational rigidity.

Structural and Physicochemical Property Analysis

Compound Molecular Weight (g/mol) Key Substituents Heterocyclic System Notable Features
Target Compound ~352 2-fluoro, furan-2-yl Pyrazole + Furan High metabolic stability
Example 53 589.1 2-fluoro, chromenone, pyrazolo-pyrimidine Pyrazolo-pyrimidine + Chromenone Planar rigidity
N-[2-(Hydrazino)... () ~438 4-propoxy, fluorophenyl Pyrazole + Hydrazone Enhanced polarity
2-Chloro-4-fluoro... () 360.77 2-chloro, 4-fluoro Pyridazine Electron-deficient core
4-Bromomethyl... () ~385 Bromomethyl, formyl Pyrazole Reactive bromine substituent
4-ethoxy-N-[2-(furan... () 389.47 Ethoxy, sulfonamide Furan + Pyrazole Dual heterocycles, ionizable S=O

Implications of Structural Differences

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances electronic effects and stability, while chlorine improves hydrophobic interactions .
  • Pyrazole Substitution: Furan-2-yl (electron-rich) vs.
  • Linker Modifications: Hydrazone or aminoethyl groups introduce hydrogen-bonding capacity, whereas simple ethyl chains prioritize flexibility .

Biological Activity

2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound featuring a unique combination of functional groups, including a fluoro-substituted benzene ring, a furan ring, and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in antiviral and antibacterial research.

The molecular formula of this compound is C₁₆H₁₄FN₃O₂, with a molecular weight of 299.30 g/mol. The compound's structure allows for diverse chemical transformations, making it a valuable building block in organic synthesis.

Antiviral Activity

Recent studies have highlighted the potential of N-heterocycles, including derivatives of pyrazole, as antiviral agents. Compounds similar to this compound have shown promising activity against viruses such as H5N1 and SARS-CoV-2. For instance, a study demonstrated that certain pyrazole derivatives exhibited significant inhibitory effects on viral replication at low micromolar concentrations (EC₅₀ values ranging from 130.24 to 263.31 μM) in cell lines .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties. Similar compounds have been evaluated for their efficacy against various gram-positive and gram-negative bacteria. For example, compounds with related structures displayed bactericidal activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 50 µM .

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. The presence of the sulfonamide group indicates a possible role as an enzyme inhibitor, which can disrupt metabolic pathways essential for pathogen survival. Molecular modeling studies and biochemical assays are critical to elucidating these interactions further .

Study on Antiviral Properties

In a comprehensive evaluation of N-heterocycles as antiviral agents, derivatives containing furan and pyrazole rings were synthesized and tested against various viral strains. The study found that modifications at specific positions on the pyrazole ring significantly enhanced antiviral activity compared to lead compounds like nevirapine .

Study on Antibacterial Efficacy

Another investigation focused on the synthesis of sulfonamide derivatives, including those structurally similar to this compound). The results indicated that these compounds exhibited broad-spectrum antibacterial activity, particularly against nosocomial pathogens, with significant bactericidal effects noted in agar diffusion assays .

Data Summary

Property Value
Molecular FormulaC₁₆H₁₄FN₃O₂
Molecular Weight299.30 g/mol
Antiviral EC₅₀130.24 - 263.31 μM
Antibacterial MICAs low as 50 µM
Potential MechanismEnzyme inhibition

Q & A

Q. What are the key synthetic routes for 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. A representative method involves:

  • Step 1 : Reaction of 2-furoyl-piperazine derivatives with 4-(chloromethyl)-N-(substituted-phenyl)benzamides in acetonitrile under reflux with K₂CO₃ as a base .
  • Step 2 : Purification via precipitation and recrystallization.
  • Critical Factors : Reaction time (4–5 hours), solvent choice (acetonitrile for solubility), and base strength to avoid side reactions.

Q. Table 1: Example Synthetic Conditions

StepReagents/ConditionsPurposeYield (%)
1K₂CO₃, acetonitrile, refluxCoupling60–75
2Water precipitationIsolation85–90 (purity)

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirms substitution patterns and aromatic proton environments (e.g., furan protons at δ 6.3–7.4 ppm) .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 382.1) .
  • X-ray Crystallography : Resolves steric effects of the fluorobenzamide and pyrazole groups (e.g., dihedral angles between aromatic rings) .

Q. What are the primary biological targets and observed activities?

  • Adenosine A2A Receptor (A2AR) Antagonism : Structural analogs (e.g., pyrazolo-pyrimidine derivatives) show anti-tumor activity in xenograft models (85% inhibition at 60 mg/kg) .
  • Enzyme Inhibition : Benzamide derivatives exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ ~10 µM), relevant to Alzheimer’s disease research .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for scaled-up production?

  • Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for polar byproducts.
  • Yield Challenges : Steric hindrance from the furan-pyrazole group may reduce coupling efficiency; pre-activation of intermediates (e.g., using HATU) can mitigate this .

Q. How should contradictions in biological activity data be resolved?

  • Case Study : A compound showed 44% tumor inhibition in vivo (oral) vs. 85% (intraperitoneal) due to bioavailability differences .
  • Methodological Adjustments :
    • Compare pharmacokinetic profiles (e.g., plasma half-life, Cmax).
    • Validate target engagement using A2AR binding assays (Ki vs. IC50).

Q. Table 2: Comparative Bioactivity Data

Administration RouteDose (mg/kg)Tumor Inhibition (%)Reference
Oral (po)9044
Intraperitoneal (ip)6085

Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?

  • Core Modifications :
    • Replace the furan ring with thiophene (electron-rich) or pyridine (basic) to assess π-π stacking effects .
    • Vary the fluoro position on the benzamide (ortho vs. para) to study steric vs. electronic contributions .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with A2AR or AChE, focusing on hydrogen bonds with Glu169 (A2AR) or Trp279 (AChE) .

Q. How can researchers address formulation challenges for in vivo studies?

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoemulsions to improve aqueous solubility (logP ~3.5).
  • Stability Testing : Monitor degradation under physiological pH (e.g., amide hydrolysis at pH < 4) via HPLC .

Q. What advanced analytical methods resolve structural ambiguities in derivatives?

  • Dynamic NMR : Detects rotational barriers in the benzamide group (e.g., coalescence temperature analysis) .
  • SC-XRD (Single-Crystal X-ray Diffraction) : Confirms the Z-configuration of fluorobenzamide substituents, critical for receptor binding .

Q. How do electronic effects of the fluorine atom influence reactivity and binding?

  • Electron-Withdrawing Effects : The ortho-fluoro group increases electrophilicity of the benzamide carbonyl, enhancing hydrogen bonding with His264 (A2AR) .
  • Steric Effects : Fluorine’s small size allows tighter packing in hydrophobic pockets compared to bulkier substituents (e.g., -Cl or -CF₃) .

Q. What computational tools predict metabolic stability of this compound?

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 liability due to furan oxidation) .
  • Metabolite Identification : LC-MS/MS detects hydroxylated derivatives at the pyrazole ring (e.g., m/z 398.1 [+16]) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.